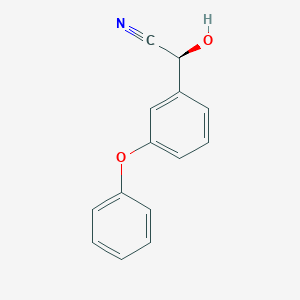

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUQMKBQDGPMKZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031526 | |

| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61826-76-4 | |

| Record name | (αS)-α-Hydroxy-3-phenoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61826-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-Hydroxy(3-phenoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-hydroxy-3-phenoxy-benzeneacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of pyrethroid insecticides. This document outlines the chemical identity, physicochemical properties, and detailed experimental protocols for the synthesis, chiral resolution, and spectroscopic analysis of this compound. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are summarized and interpreted. Furthermore, this guide presents visualizations of the molecular structure and the logical workflow for its characterization, serving as a vital resource for researchers in synthetic chemistry and drug development.

Introduction

This compound, also known as (S)-3-phenoxybenzaldehyde cyanohydrin or (S)-(-)-α-Cyano-3-phenoxybenzyl alcohol, is a crucial chiral building block in the agrochemical industry. Its absolute stereochemistry is paramount, as it directly influences the biological activity of the resulting pyrethroid insecticides. The precise elucidation of its three-dimensional structure is therefore a critical aspect of quality control and regulatory compliance. This guide details the necessary steps and data for the unambiguous confirmation of the structure and stereochemistry of this important molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₂ | [1][2] |

| Molecular Weight | 225.24 g/mol | [1][3] |

| CAS Number | 61826-76-4 | [3] |

| Appearance | Clear pale yellow oil / Orange viscous liquid | [4] |

| Density | 1.22 g/cm³ | [1] |

| Boiling Point | 399.8 °C at 760 mmHg | [3][5] |

| Solubility | Soluble in Chloroform, DMSO, benzene, toluene, ethyl acetate, n-hexane |

Synthesis and Chiral Resolution

The synthesis of this compound typically involves two key stages: the formation of the racemic cyanohydrin followed by enantioselective resolution.

Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The racemic mixture is generally prepared via the addition of a cyanide source to 3-phenoxybenzaldehyde.

Experimental Protocol:

A general procedure for the synthesis of a cyanohydrin from an aldehyde is as follows:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., diethyl ether or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Cyanide Addition: A solution of sodium cyanide in water is added dropwise to the aldehyde solution at a controlled temperature (typically 0-5 °C) with vigorous stirring. The reaction is facilitated by the in-situ generation of hydrogen cyanide upon the slow addition of an acid (e.g., acetic acid or hydrochloric acid).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Enzymatic Resolution of this compound

The separation of the (S)-enantiomer is most effectively achieved through enzymatic kinetic resolution. This process often involves the enantioselective acylation or hydrolysis of the racemic cyanohydrin.

Experimental Protocol (Enantioselective Acylation):

-

Enzyme and Substrate Preparation: The racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is dissolved in a suitable organic solvent (e.g., diisopropyl ether). An acyl donor, such as vinyl acetate, is added to the mixture.

-

Enzymatic Reaction: A lipase, such as Candida antarctica lipase B (CALB), is added to the solution. The suspension is stirred at a controlled temperature (e.g., 25-40 °C). The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.

-

Reaction Monitoring: The reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Separation: The enzyme is removed by filtration. The resulting mixture contains the acylated (R)-enantiomer and the unreacted this compound. These can be separated by column chromatography.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 9H | Aromatic protons |

| ~5.5 | s | 1H | CH(OH)CN |

| ~3.5 | br s | 1H | OH |

Expected ¹³C NMR Spectral Data (CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C-O (phenoxy) |

| ~156 | C-O (phenoxy) |

| ~130-118 | Aromatic carbons |

| ~118 | CN |

| ~64 | CH(OH)CN |

Note: The above data are estimations and should be confirmed with experimental results.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 (broad) | O-H stretch (alcohol) |

| 3060-3040 | C-H stretch (aromatic) |

| 2250 (weak) | C≡N stretch (nitrile) |

| 1580-1480 | C=C stretch (aromatic) |

| 1240 | C-O stretch (ether) |

| 1070 | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS Data (Electron Ionization - EI):

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular ion) |

| 198 | [M - HCN]⁺ |

| 181 | [M - H₂O - HCN]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Optical Rotation

The stereochemistry of the molecule is confirmed by measuring its optical rotation.

Experimental Protocol for Polarimetry:

-

Sample Preparation: A solution of the purified this compound of a known concentration is prepared in a suitable solvent (e.g., chloroform or acetone).

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature (e.g., 20 or 25 °C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Reported Specific Rotation Values:

There are conflicting reports in the literature for the specific rotation of this compound, which may be due to different measurement conditions (solvent, concentration, temperature).

-

[α]D²⁵ = -14.6° (c = 11 mg/mL in acetone)

-

[α]D = 33° (c = 1 in CCl₄)

It is crucial to carefully document all experimental conditions when reporting optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of the sample.

Experimental Protocol:

-

Column Selection: A chiral stationary phase (CSP) is selected. Common choices for cyanohydrins include columns based on derivatized polysaccharides (e.g., cellulose or amylose).

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is used.

-

Analysis: The sample is injected into the HPLC system, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

Molecular Structure

The two-dimensional structure of this compound is presented below.

References

- 1. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile | 39515-47-4 | FH140790 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. CAS#:61826-76-4 | this compound | Chemsrc [chemsrc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

In-Depth Technical Guide: (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (CAS 61826-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-Cyano-3-phenoxybenzyl Alcohol or (S)-3-Phenoxybenzaldehyde cyanohydrin, is a chiral cyanohydrin of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its primary application lies in its role as a key intermediate in the stereoselective synthesis of several commercially important pyrethroid insecticides, including deltamethrin, esfenvalerate, and τ-fluvalinate.[3] The specific (S)-configuration at the benzylic carbon is crucial for the desired biological activity of the final insecticide products. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and known biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. The data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 61826-76-4 | |

| Molecular Formula | C₁₄H₁₁NO₂ | [4] |

| Molecular Weight | 225.25 g/mol | [1] |

| Appearance | Clear pale yellow to light red liquid/oil | [1] |

| Purity | ≥95% | |

| Boiling Point (Predicted) | 399.8 ± 32.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 10.33 ± 0.20 | [5] |

| Solubility | Soluble in Chloroform, DMSO, Benzene, Toluene, Ethyl Acetate, n-Hexane | [5] |

| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under inert atmosphere | [1] |

| InChI Key | GXUQMKBQDGPMKZ-CQSZACIVSA-N | |

| SMILES | N#C--INVALID-LINK--C1=CC=CC(OC2=CC=CC=C2)=C1 | [4] |

Synthesis and Experimental Protocols

The enantiomerically pure this compound is most commonly produced via the enzymatic kinetic resolution of its racemic precursor. This process involves two main stages: the synthesis of the racemic cyanohydrin and its subsequent resolution using a stereoselective lipase.

Synthesis of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The racemic cyanohydrin is typically synthesized by the reaction of 3-phenoxybenzaldehyde with a cyanide source.

Experimental Protocol:

-

Reaction: To a solution of 3-phenoxybenzaldehyde in a suitable organic solvent (e.g., toluene or diethyl ether), an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) is added. The reaction is typically carried out at a low temperature (0-10 °C) to control the exothermic reaction. The pH is maintained slightly acidic (around 5-6) to facilitate the formation of hydrocyanic acid (HCN) in situ, which then adds to the aldehyde.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile as an oil. This crude product is often used directly in the next resolution step without further purification.

Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

The kinetic resolution of the racemic cyanohydrin is achieved through enantioselective acylation catalyzed by a lipase. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

Experimental Protocol:

-

Enzyme Selection: Lipases from Pseudomonas fluorescens (e.g., Amano Lipase AK) and Alcaligenes sp. have shown high activity and enantioselectivity for this resolution.[5][6]

-

Reaction Conditions:

-

The racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile is dissolved in a non-polar organic solvent such as diisopropyl ether or toluene.

-

An acylating agent, typically vinyl acetate, is added in excess.

-

The immobilized lipase (e.g., 0.66 mg/L) is added to the mixture.[5]

-

The reaction is stirred at a controlled temperature, with 45-50 °C being reported as optimal for the lipase from Alcaligenes sp..[5]

-

-

Monitoring: The reaction progress is monitored by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester.

-

Purification:

-

Upon completion, the immobilized enzyme is removed by filtration.

-

The solvent and excess acylating agent are removed under reduced pressure.

-

The resulting mixture of this compound and the (R)-acetate ester is separated by column chromatography on silica gel.

-

The following diagram illustrates the workflow for the enzymatic kinetic resolution:

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. This compound [lgcstandards.com]

- 5. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

For Researchers, Scientists, and Drug Development Professionals

(S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile, also known as (S)-3-phenoxybenzaldehyde cyanohydrin, is a pivotal chiral intermediate in the synthesis of several pyrethroid insecticides, including esfenvalerate, deltamethrin, and zeta-cypermethrin.[1][2] The stereochemistry at the alpha-carbon is crucial for the biological activity of these pesticides. This guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (S)-cyanohydrin, focusing on enzymatic methods, kinetic resolution, and diastereomeric resolution.

Enzymatic Synthesis

The direct enantioselective addition of a cyanide source to 3-phenoxybenzaldehyde is a highly efficient method for producing (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile. This transformation is effectively catalyzed by (S)-selective hydroxynitrile lyases (HNLs).

Core Reaction:

3-Phenoxybenzaldehyde + HCN ---(HNL)---> (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile

Enzymatic synthesis offers high enantioselectivity and operates under mild reaction conditions, making it an environmentally benign and preferred industrial method.

Several HNLs have been successfully employed for this synthesis, often in biphasic aqueous-organic solvent systems to enhance substrate solubility and suppress the non-enzymatic background reaction.

| Enzyme Source | Organic Solvent | pH | Temperature (°C) | Enantiomeric Excess (ee) (%) | Conversion (%) |

| Manihot esculenta (MeHNL) | Diisopropyl ether (DIPE) | >6 | - | 97 | 85 |

| Manihot esculenta (MeHNL) | Diisopropyl ether (DIPE) | - | - | 96 | 47 |

| Sorghum vulgare | Biphasic medium | - | - | 96 | 93 |

| Pichia pastoris (Hnl) | Methyl tert-butyl ether (MTBE) | 4.0-4.5 | - | 99 | 9 |

| Pichia pastoris (Hnl) | Methyl tert-butyl ether (MTBE) | 5.5 | 15 | 90.6 | 92.7 |

| Sorghum shoots | di-n-butyl ether | - | 6 | >95 | - |

| Sorghum shoots | di-n-butyl ether | - | 20 | - | High |

Data compiled from multiple sources.[3][4][5]

This protocol is adapted from a patented industrial process.[4]

Materials:

-

3-Phenoxybenzaldehyde

-

Methyl tert-butyl ether (MTBE)

-

Hydrocyanic acid (HCN)

-

HNL from Pichia pastoris (aqueous solution, e.g., 850 U/ml)

-

Citric acid (0.1% solution)

-

Water

Procedure:

-

Enzyme Preparation: In a double-jacketed reactor with a 6-blade stirrer, mix 88 ml of the enzyme solution (850 U/ml) with 112 ml of water. Adjust the pH to 5.5 using a 0.1% citric acid solution.

-

Substrate Addition: Dissolve 50 g (0.252 mol) of 3-phenoxybenzaldehyde in 150 ml of MTBE and add it to the enzyme solution.

-

Reaction Initiation: Cool the reaction mixture to 15°C and stir at 500 rpm (to create an emulsion).

-

HCN Addition: Add 12.3 g (0.454 mol) of HCN dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress photometrically.

-

Work-up: Once the reaction is complete, centrifuge the solution to remove the enzyme. The organic phase, containing the product, is separated. The residual solution can be further extracted with MTBE.

Caption: Enzymatic synthesis of (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile.

Kinetic Resolution via Lipase-Catalyzed Hydrolysis

This method involves the synthesis of a racemic mixture of the cyanohydrin, followed by esterification and subsequent selective enzymatic hydrolysis of the (S)-ester.

-

Racemate Synthesis: 3-Phenoxybenzaldehyde is reacted with a cyanide source (e.g., KCN/acid) to form racemic (R/S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile.

-

Esterification: The racemic cyanohydrin is esterified, for example, with acetic anhydride, to produce the corresponding racemic acetate.

-

Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase, selectively hydrolyzes the (S)-acetate back to the (S)-cyanohydrin, leaving the (R)-acetate unreacted.

-

Separation: The resulting (S)-cyanohydrin can be separated from the (R)-acetate.

This protocol is based on established chemical literature.[1][2]

Materials:

-

Racemic alpha-cyano-3-phenoxybenzyl acetate

-

n-Butanol (BuOH)

-

Candida antarctica lipase (e.g., Novozym 435)

-

Isopropyl ether

Procedure:

-

Reaction Setup: In a suitable flask, combine racemic alpha-cyano-3-phenoxybenzyl acetate, n-butanol, Candida antarctica lipase, and isopropyl ether.

-

Reaction: Stir the mixture at room temperature. The lipase will catalyze the transesterification/hydrolysis of the (S)-acetate.

-

Monitoring: Monitor the reaction until approximately 50% conversion is achieved.

-

Separation: Separate the resulting (S)-alpha-hydroxy-3-phenoxybenzeneacetonitrile from the remaining (R)-alpha-cyano-3-phenoxybenzyl acetate using standard chromatographic techniques.

Caption: Kinetic resolution pathway for (S)-alpha-Hydroxy-3-phenoxybenzeneacetonitrile.

Diastereomeric Resolution

This classical resolution technique involves reacting the racemic cyanohydrin with a chiral resolving agent to form a mixture of diastereomers, which can then be separated based on their different physical properties, such as solubility.

-

Diastereomer Formation: The racemic cyanohydrin is reacted with an enantiomerically pure acid or other resolving agent (e.g., 1R-cis-carylic acid) in the presence of an acid catalyst to form two diastereomeric ethers.

-

Separation: The diastereomers are separated. In many cases, one diastereomer will crystallize out of the solution while the other remains as an oil.[2]

-

Hydrolysis: The desired diastereomer is then hydrolyzed (e.g., with an acid) to cleave the resolving agent and yield the enantiomerically pure (S)-cyanohydrin.

References

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: A Technical Overview of its Biological Significance

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile , also known as (S)-α-cyano-3-phenoxybenzyl alcohol or 3-phenoxybenzaldehyde (S)-cyanohydrin, is a chiral organic compound of significant interest in the agrochemical industry. Primarily, it serves as a key intermediate in the stereoselective synthesis of several potent pyrethroid insecticides. While its role as a synthetic precursor is well-established, direct and detailed studies on its intrinsic biological activity are limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information regarding its biological relevance, with a focus on its established role in insecticide development and reported, albeit not fully substantiated, antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.25 g/mol |

| CAS Number | 61826-76-4 |

| Appearance | Clear pale yellow oil |

| Storage Conditions | 2-8°C, under inert atmosphere |

Role in Pyrethroid Insecticide Synthesis

The primary biological significance of this compound lies in its function as a chiral building block for the synthesis of Type II pyrethroid insecticides. The stereochemistry at the α-carbon of this cyanohydrin is crucial, as it dictates the stereochemistry of the final pyrethroid, which in turn significantly influences its insecticidal efficacy. The (S)-enantiomer is the precursor to some of the most potent insecticidal esters, including deltamethrin, esfenvalerate, and cypermethrin.

The synthesis workflow generally involves the esterification of the hydroxyl group of this compound with a suitable carboxylic acid, typically a cyclopropanecarboxylic acid derivative.

Reported Antibacterial Activity

There are commercial claims that the racemic mixture of 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile possesses insecticidal activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli[1]. The proposed mechanism of action is the inhibition of lipid synthesis through binding to phospholipids in the bacterial cell membrane, which disrupts the production of fatty acids and glycerol phosphate, ultimately leading to the cessation of bacterial growth[1].

However, a thorough review of published scientific literature and patent databases did not yield primary research articles or detailed experimental data to substantiate these claims. Quantitative measures of this activity, such as Minimum Inhibitory Concentration (MIC) values or inhibition constants (Ki), are not publicly available.

Putative Mechanism of Antibacterial Action

Based on the limited available information, a hypothetical signaling pathway for the proposed antibacterial activity is outlined below. This pathway should be considered speculative pending experimental verification.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. For researchers interested in investigating its potential antibacterial properties, standard microbiological assays would be appropriate.

General Workflow for Antibacterial Susceptibility Testing

A generalized workflow for assessing the antibacterial activity of a compound is depicted below. This would typically involve methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or agar disk diffusion to measure zones of inhibition.

Conclusion

This compound is a compound of considerable importance as a chiral intermediate in the synthesis of highly effective pyrethroid insecticides. Its stereochemistry is paramount to the biological activity of the final products. While there are indications of direct antibacterial activity through the inhibition of lipid synthesis, this remains to be rigorously substantiated by peer-reviewed research with detailed quantitative data and experimental methodologies. Further investigation is warranted to fully elucidate the biological activity profile of this molecule and to verify the claims of its antimicrobial effects. Researchers in drug discovery and agrochemical development may find this compound to be of interest for further study.

References

Core Mechanism of Action of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile and its Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific mechanistic data for (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is not extensively available in public literature. This compound is a known intermediate in the synthesis of synthetic pyrethroid insecticides.[1][2] Therefore, this guide details the well-established mechanism of action of the pyrethroid class of compounds, which is the ultimate pharmacological context for this chemical scaffold.

Introduction

This compound, also known as (S)-α-Cyano-3-phenoxybenzyl alcohol, is a key chiral intermediate in the manufacture of several synthetic pyrethroid insecticides.[1][2] Pyrethroids are a major class of insecticides used in agriculture and public health for their high potency against a broad spectrum of insects and relatively low toxicity to mammals.[3][4] The primary mechanism of action of pyrethroid insecticides is their interaction with voltage-gated sodium channels (VGSCs) in the nervous system of insects.[5][6]

Primary Pharmacological Target: Voltage-Gated Sodium Channels

The principal target of pyrethroid insecticides is the α-subunit of the voltage-gated sodium channel, a transmembrane protein responsible for the rising phase of the action potential in neurons.[7][8] Pyrethroids bind to the open state of these channels, causing them to remain open for an extended period.[3][4] This disruption of normal channel gating leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive firing of neurons, and eventual paralysis of the insect.[3][9]

Signaling Pathway and Molecular Mechanism

The interaction of pyrethroids with voltage-gated sodium channels does not follow a classical signaling pathway involving secondary messengers. Instead, it is a direct biophysical modulation of ion channel function. The sequence of events at the molecular level is as follows:

-

Binding to the Open State: Pyrethroids preferentially bind to the α-subunit of the sodium channel when it is in its open conformation during an action potential.[7]

-

Inhibition of Channel Deactivation: The binding of the pyrethroid molecule allosterically modifies the channel's conformation, inhibiting the rapid inactivation process that normally closes the channel.

-

Prolonged Sodium Influx: The delayed closure of the sodium channels leads to a persistent influx of Na+ ions into the neuron.

-

Membrane Depolarization: The sustained influx of positive charge causes a prolonged depolarization of the neuronal membrane.

-

Hyperexcitation and Paralysis: This persistent depolarization leads to uncontrolled, repetitive firing of the neuron (hyperexcitation), which ultimately results in nerve blockade, paralysis, and death of the insect.[6]

Visualization of the Effect on Neuronal Action Potential

The following diagram illustrates the effect of a pyrethroid on the neuronal action potential compared to a normal action potential.

Caption: Figure 1: Simplified workflow of pyrethroid effect on action potentials.

Quantitative Data

While specific quantitative data for this compound is not available, the following table provides representative data for a common pyrethroid insecticide, deltamethrin, for which the subject compound is an intermediate. This data illustrates the high affinity and potency of pyrethroids for their target.

| Parameter | Organism | Target | Value | Reference |

| IC50 | Housefly | Voltage-gated sodium channels | 10 nM | (Representative value, specific references vary) |

| Kd | Rat brain | Sodium channels | 2.5 nM | (Representative value, specific references vary) |

Experimental Protocols

The mechanism of action of pyrethroids on voltage-gated sodium channels has been elucidated through a variety of experimental techniques. The following are key protocols that would be employed to characterize the activity of a novel pyrethroid or a related compound.

Electrophysiology: Patch-Clamp Technique

Objective: To measure the effect of the compound on the gating properties of single or whole-cell populations of voltage-gated sodium channels.

Methodology:

-

Cell Culture: Neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing the target sodium channel are cultured.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an appropriate internal solution.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Configuration: The patch of membrane can be studied in various configurations:

-

Cell-attached: The pipette remains sealed to the cell, measuring the activity of channels within the patch.

-

Whole-cell: The membrane patch is ruptured, allowing measurement of the total current from all channels in the cell.

-

Inside-out/Outside-out: The membrane patch is excised, allowing for the application of the test compound to the intracellular or extracellular face of the channel, respectively.

-

-

Voltage Protocol and Data Acquisition: A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents. A series of voltage steps are applied to elicit channel opening, and the effects of the compound on the current amplitude, activation, and inactivation kinetics are measured.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and binding site of the compound on the sodium channel.

Methodology:

-

Membrane Preparation: Synaptosomes or purified membrane fractions containing the sodium channels are prepared from insect or mammalian neural tissue.

-

Radioligand Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind to a specific site on the sodium channel (e.g., [3H]-batrachotoxin).

-

Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a compound's effect on voltage-gated sodium channels.

Caption: Figure 2: Workflow for characterizing voltage-gated sodium channel modulators.

Conclusion

This compound is a crucial building block for pyrethroid insecticides. The mechanism of action of these insecticides is the potent and specific modulation of voltage-gated sodium channels in insects. By locking these channels in an open state, pyrethroids induce neuronal hyperexcitation, leading to paralysis and death. The detailed understanding of this mechanism, facilitated by techniques such as patch-clamp electrophysiology and radioligand binding assays, is fundamental for the development of new and improved insect control agents. Further research could focus on the direct biological activity of this compound itself, although its primary significance currently lies in its role as a synthetic precursor.

References

- 1. 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile|lookchem [lookchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Pyrethroid - Wikipedia [en.wikipedia.org]

- 4. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pyrethrins? [synapse.patsnap.com]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Overcoming Pyrethroid Resistance in Mosquito Control: The Role of Sodium Channel Blocker Insecticides | MDPI [mdpi.com]

- 9. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenoxybenzaldehyde Cyanohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Phenoxybenzaldehyde cyanohydrin, a key intermediate in the synthesis of pyrethroid insecticides.[1][2] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and summarizes available spectroscopic data.

Chemical and Physical Properties

3-Phenoxybenzaldehyde cyanohydrin, also known as α-hydroxy-3-phenoxybenzeneacetonitrile, is a viscous, clear orange to yellow liquid.[3] It is an important chiral building block, particularly the (S)-enantiomer, for the synthesis of several commercially significant pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin.[4][5][6]

Table 1: Physical and Chemical Properties of 3-Phenoxybenzaldehyde Cyanohydrin

| Property | Value | Reference |

| CAS Number | 52315-06-7 (racemate) | [7][8] |

| 61826-76-4 ((S)-enantiomer) | [6] | |

| Molecular Formula | C₁₄H₁₁NO₂ | [8][9] |

| Molecular Weight | 225.24 g/mol | [7][8] |

| Boiling Point | 399.8 °C at 760 mmHg | [7][8] |

| Density | 1.22 g/cm³ | [7][8] |

| Refractive Index | 1.606 | [7][8] |

| Flash Point | 195.6 °C | [7][8] |

| Solubility | Soluble in organic solvents such as benzene, toluene, ethyl acetate, and n-hexane. Very slightly soluble in water (0.16 g/L at 25 °C). | [3][5] |

| Storage Temperature | 0-6 °C | [7] |

Synthesis of 3-Phenoxybenzaldehyde Cyanohydrin

The synthesis of 3-Phenoxybenzaldehyde cyanohydrin can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry, with enzymatic methods being preferred for the production of the enantiomerically pure (S)-form.

Chemical Synthesis (Racemic)

A common method for the preparation of racemic 3-Phenoxybenzaldehyde cyanohydrin involves the reaction of 3-phenoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide.

Experimental Protocol: Synthesis of Racemic 3-Phenoxybenzaldehyde Cyanohydrin

Materials:

-

3-Phenoxybenzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Solvent (e.g., toluene, dichloromethane)

-

Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride) (optional)

-

Acid (for in-situ generation of HCN)

Procedure:

-

Dissolve 3-phenoxybenzaldehyde in an appropriate organic solvent in a reaction vessel.

-

In a separate vessel, prepare an aqueous solution of the cyanide salt.

-

If a two-phase system is used, a phase transfer catalyst can be added to the reaction mixture to facilitate the reaction.

-

Slowly add the cyanide solution to the solution of 3-phenoxybenzaldehyde with vigorous stirring. The reaction can also be performed by generating hydrogen cyanide in situ by the slow addition of an acid to the cyanide salt solution.

-

Maintain the reaction at a controlled temperature, typically between 0 °C and room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding a suitable reagent to neutralize any remaining cyanide.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude racemic 3-Phenoxybenzaldehyde cyanohydrin.

-

The crude product can be purified by column chromatography.

Enzymatic Synthesis and Resolution

Enzymatic methods are widely employed for the synthesis of enantiomerically enriched (S)-3-Phenoxybenzaldehyde cyanohydrin. These methods include direct asymmetric synthesis using hydroxynitrile lyases (HNLs) and kinetic resolution of the racemic cyanohydrin or its acetate ester using lipases.

Hydroxynitrile lyases catalyze the asymmetric addition of hydrogen cyanide to aldehydes. The (S)-selective HNL from Manihot esculenta (cassava) is particularly effective for the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin.[4][10]

Experimental Protocol: HNL-Catalyzed Synthesis of (S)-3-Phenoxybenzaldehyde Cyanohydrin

Materials:

-

3-Phenoxybenzaldehyde

-

(S)-Hydroxynitrile Lyase (HNL) from Manihot esculenta

-

Hydrogen Cyanide (HCN) or a source of HCN (e.g., KCN with a buffer)

-

Organic Solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether)

-

Aqueous Buffer (e.g., citrate buffer, pH 4.0-6.0)

Procedure:

-

Prepare a two-phase system consisting of an aqueous buffer and an immiscible organic solvent in a reaction vessel.

-

Dissolve the (S)-Hydroxynitrile Lyase in the aqueous buffer phase.

-

Dissolve 3-phenoxybenzaldehyde in the organic solvent.

-

Combine the two phases and stir vigorously to create an emulsion.

-

Slowly add hydrogen cyanide to the reaction mixture. Alternatively, generate HCN in situ by adding an acid to a cyanide salt in the aqueous phase.

-

Maintain the reaction at a controlled temperature (e.g., 15 °C) and pH.[11]

-

Monitor the reaction for conversion and enantiomeric excess (ee) using chiral chromatography (GC or HPLC).

-

Once the desired conversion and ee are reached, stop the reaction and separate the organic phase.

-

Wash the organic phase to remove any residual reactants.

-

Dry the organic phase and remove the solvent under reduced pressure to obtain (S)-3-Phenoxybenzaldehyde cyanohydrin.

Table 2: Quantitative Data for HNL-Catalyzed Synthesis

| Enzyme Source | Solvent System | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Manihot esculenta | DIPE/Buffer | >6 | N/A | Excellent | 97 (S) | [4][10] |

| Pichia pastoris | MTBE/Aqueous Citrate Buffer | 4.0-4.5 | N/A | 9 | 99 (S) | [11] |

| Hevea brasiliensis | MTBE/Na Citrate Buffer | N/A | 0-5 | 92.7 | 90.6 (S) | [11] |

This method involves the enantioselective acylation or hydrolysis of racemic 3-phenoxybenzaldehyde cyanohydrin or its corresponding acetate ester, catalyzed by a lipase.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Phenoxybenzaldehyde Cyanohydrin Acetate

Materials:

-

Racemic 3-Phenoxybenzaldehyde cyanohydrin acetate

-

Lipase (e.g., from Candida antarctica)

-

Alcohol (e.g., n-butanol)

-

Organic Solvent (e.g., isopropyl ether)

Procedure:

-

Dissolve the racemic 3-phenoxybenzaldehyde cyanohydrin acetate in an organic solvent.

-

Add the lipase and an alcohol (acyl acceptor).

-

Incubate the mixture under controlled temperature with shaking.

-

The lipase will selectively catalyze the alcoholysis of one enantiomer (e.g., the (S)-acetate) to the corresponding cyanohydrin, leaving the other enantiomer (e.g., the (R)-acetate) unreacted.

-

Monitor the reaction progress and enantiomeric excess of both the product and the remaining substrate.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both components.

-

Separate the enzyme by filtration.

-

The resulting mixture of (S)-3-phenoxybenzaldehyde cyanohydrin and (R)-3-phenoxybenzaldehyde cyanohydrin acetate can be separated by column chromatography.

Purification

Purification of 3-Phenoxybenzaldehyde cyanohydrin is typically achieved by column chromatography on silica gel.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude 3-Phenoxybenzaldehyde cyanohydrin

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Prepare a silica gel column of an appropriate size.

-

Dissolve the crude 3-Phenoxybenzaldehyde cyanohydrin in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.[12]

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure to yield the purified 3-Phenoxybenzaldehyde cyanohydrin.

Spectroscopic Data

Table 3: Spectroscopic Data for 3-Phenoxybenzaldehyde Cyanohydrin

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets in the range of ~7.0-7.8 ppm), a singlet for the benzylic proton (-CH(OH)CN) around 5.5 ppm, and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Aromatic carbons (in the range of ~110-160 ppm), the benzylic carbon (-CH(OH)CN) around 60-70 ppm, and the nitrile carbon (-CN) around 115-120 ppm. |

| IR (Infrared) Spectroscopy | A broad absorption band for the O-H stretch (~3400 cm⁻¹), a sharp absorption for the C≡N stretch (~2250 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 225. Common fragmentation patterns would involve the loss of HCN (M-27), the loss of the phenoxy group (M-93), and other characteristic aromatic fragmentations. |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of 3-Phenoxybenzaldehyde cyanohydrin.

Caption: Chemical Synthesis Workflow for Racemic 3-Phenoxybenzaldehyde Cyanohydrin.

Caption: Enzymatic Synthesis Workflow for (S)-3-Phenoxybenzaldehyde Cyanohydrin.

Caption: Lipase-Catalyzed Kinetic Resolution Workflow.

References

- 1. 3-Phenoxybenzaldehyde cyanohydrin | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. | Sigma-Aldrich [merckmillipore.com]

- 5. chembk.com [chembk.com]

- 6. (S)-3-PHENOXYBENZALDEHYDE CYANOHYDRIN | 61826-76-4 [chemicalbook.com]

- 7. Cas 52315-06-7,3-PHENOXYBENZALDEHYDE CYANOHYDRIN | lookchem [lookchem.com]

- 8. 3-Phenoxybenzaldehyde cyanohydrin | 52315-06-7 [chemnet.com]

- 9. scbt.com [scbt.com]

- 10. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to Deltamethrin Impurity 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and properties of Deltamethrin Impurity 5, a stereoisomer of the widely used pyrethroid insecticide, deltamethrin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this specific impurity for analytical, toxicological, or formulation purposes.

Introduction

Deltamethrin is a potent synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of pests.[1] As with any synthesized active pharmaceutical ingredient or agrochemical, the final product contains impurities that must be identified, quantified, and controlled to ensure safety and efficacy. Deltamethrin Impurity 5 is one such impurity, identified as a specific stereoisomer of the parent compound. Understanding its chemical and physical properties is crucial for developing robust analytical methods for quality control and for assessing its potential biological activity.

Structure and Identification

Deltamethrin Impurity 5 is chemically known as (1S,3S,αR)-Deltamethrin .[2] It is one of the eight possible stereoisomers of deltamethrin. The parent deltamethrin is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylate isomer.[1][3] The structural difference in Impurity 5 lies in the stereochemistry at the C1 and C3 positions of the cyclopropane ring and the α-carbon of the alcohol moiety.

Chemical Structure of Deltamethrin Impurity 5 ((1S,3S,αR)-Deltamethrin):

Caption: Chemical structure of (1S,3S,αR)-Deltamethrin.

Physical and Chemical Properties

Quantitative data for Deltamethrin Impurity 5 is not widely available in the public domain. The following tables summarize the known identifiers and compares the available data for deltamethrin (as a reference) with what is known about Impurity 5.

Table 1: Chemical Identifiers

| Property | Deltamethrin (Parent Compound) | Deltamethrin Impurity 5 |

| IUPAC Name | (S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate[1] | (R)-cyano(3-phenoxyphenyl)methyl (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

| CAS Number | 52918-63-5[1][3] | 64364-01-8[2] |

| Molecular Formula | C₂₂H₁₉Br₂NO₃[1][3] | C₂₂H₁₉Br₂NO₃[2] |

| Molecular Weight | 505.2 g/mol [1][3] | 505.2 g/mol [2] |

Table 2: Physical Properties

| Property | Deltamethrin (Parent Compound) | Deltamethrin Impurity 5 |

| Appearance | Colorless to white or slightly beige crystalline solid[3][4] | Not Available |

| Melting Point | 98-101 °C[1] | Not Available |

| Boiling Point | >300 °C (decomposes)[1] | Not Available |

| Solubility in Water | <0.002 mg/L at 25 °C[3][4] | Not Available |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone (500), Dichloromethane (700), Benzene (450), Xylene (250)[4] | Not Available |

| LogP (Octanol-Water Partition Coefficient) | 6.1[3] | Not Available |

| Vapor Pressure | 1.5 x 10⁻⁸ mmHg at 25 °C[3] | Not Available |

Experimental Protocols for Analysis

The analysis of deltamethrin and its isomers, including Impurity 5, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Electron Capture Detection (GC-ECD) are the most common methods.

This method is suitable for the separation and quantification of deltamethrin stereoisomers.

-

Instrumentation: HPLC system with a UV or diode array detector.

-

Column: A normal-phase column, such as a silica-based column (e.g., LiChrospher Si-60, 5 µm), is often used for isomer separation. Chiral columns can also be employed for enantiomeric resolution.[5]

-

Mobile Phase: A non-polar mobile phase is typically used. A common mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethanol in varying ratios (e.g., 99:1 v/v). The exact ratio should be optimized for the best separation of the isomers.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 230 nm or 278 nm.

-

Sample Preparation:

-

Accurately weigh a known amount of the deltamethrin technical sample.

-

Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).

-

Filter the solution through a 0.45 µm filter before injection.

-

-

Quantification: The concentration of each isomer is determined by comparing its peak area to that of a certified reference standard of the specific isomer.

GC-ECD is a highly sensitive method for the analysis of halogenated compounds like deltamethrin and its impurities.

-

Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable, for example, a 5% phenyl-methylpolysiloxane column (e.g., HP-5, DB-5). A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.[6]

-

Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injector and Detector Temperatures: Injector temperature: 250 °C; Detector temperature: 300 °C.[7]

-

Oven Temperature Program: A temperature program is used to achieve good separation of the isomers. A typical program might be:

-

Sample Preparation:

-

Sample extraction is matrix-dependent. For technical grade deltamethrin, a direct dissolution in a suitable solvent like toluene or xylene is appropriate.

-

For formulated products or environmental samples, a solvent extraction (e.g., with acetone/hexane) followed by a clean-up step using solid-phase extraction (SPE) may be necessary.

-

The final extract is diluted to an appropriate concentration for GC analysis.

-

-

Quantification: Peak areas are compared with those of a certified reference standard of (1S,3S,αR)-Deltamethrin for accurate quantification.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between deltamethrin and Impurity 5, and a typical analytical workflow for its identification and quantification.

Caption: Relationship between Deltamethrin and Impurity 5.

Caption: Analytical workflow for Deltamethrin Impurity 5.

Conclusion

Deltamethrin Impurity 5, identified as the (1S,3S,αR)-stereoisomer, is a potential impurity in technical grade deltamethrin. While specific physical property data for this isomer is limited, established chromatographic methods such as HPLC and GC-ECD are effective for its separation and quantification. A thorough understanding and control of this and other impurities are essential for ensuring the quality, safety, and regulatory compliance of deltamethrin-containing products. Further research to fully characterize the physical, chemical, and toxicological properties of Deltamethrin Impurity 5 is warranted.

References

- 1. Deltamethrin - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]

- 4. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Validation of a multi-residue method to determine deltamethrin and alpha-cypermethrin in mosquito nets by gas chromatography with electron capture detection (GC-μECD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thaiscience.info [thaiscience.info]

Enzymatic Synthesis of (S)-m-Phenoxybenzaldehyde Cyanohydrin: A Technical Guide

(S)-m-phenoxybenzaldehyde cyanohydrin is a key chiral intermediate in the synthesis of several pyrethroid insecticides. The enzymatic synthesis of this compound offers a highly stereoselective and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the core methodologies, quantitative data from key studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary enzymatic route for the synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin involves the use of hydroxynitrile lyases (HNLs). These enzymes catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of m-phenoxybenzaldehyde. Specifically, (S)-selective HNLs, such as those derived from Manihot esculenta (cassava), have demonstrated high efficiency and enantioselectivity in this biotransformation.

Core Concepts and Signaling Pathways

The enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin is a reversible reaction catalyzed by hydroxynitrile lyase. The enzyme facilitates the stereoselective addition of a cyanide group to the aldehyde, leading to the formation of the (S)-enantiomer.

Caption: Enzymatic reaction pathway for the synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin.

Experimental Data Summary

The following tables summarize the quantitative data from various studies on the enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin, highlighting the effects of different enzymes and reaction conditions.

Table 1: Performance of Different Hydroxynitrile Lyases

| Enzyme Source | Enzyme Variant | Solvent System | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e., %) | Reference |

| Manihot esculenta | Wild Type | Diisopropyl ether/Buffer | >6 | N/A | Excellent | 97 | [1][2][3] |

| Manihot esculenta | MeHNL-W128A | Diisopropyl ether/Buffer | >6 | N/A | Higher Activity | 85 | [2][3] |

| Pichia pastoris (recombinant) | Hnl | MTBE/Water | 5.5 | 15 | 98 | 99 | [4] |

| Hevea brasiliensis | Native Hnl | MTBE/Buffer | N/A | 0-5 | 92.7 | 90.6 | [4] |

| Sorghum bicolor | Immobilized | di-n-butyl ether | N/A | 20 | High | N/A | [5] |

| Sorghum bicolor | Immobilized | di-n-butyl ether | N/A | 6 | N/A | High | [5] |

Table 2: Effect of Reaction Parameters using Recombinant Hnl from Pichia pastoris

| Parameter | Value | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Reaction Time (h) | 23 | 92.7 | 90.6 |

| Stirring Speed (rpm) | 500 | 98 | 99 |

| HCN Addition | Dropwise over 30 min | 98 | 99 |

Experimental Protocols

Below are detailed methodologies for key experiments in the enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin.

General Experimental Workflow

The typical workflow for the enzymatic synthesis involves preparation of the reaction mixture, the enzymatic reaction itself, and subsequent workup and analysis.

Caption: A generalized experimental workflow for the enzymatic synthesis.

Protocol 1: Synthesis using Recombinant Hnl from Pichia pastoris[4]

Materials:

-

m-phenoxybenzaldehyde

-

Methyl tert-butyl ether (MTBE)

-

Recombinant (S)-hydroxynitrile lyase (Hnl) from Pichia pastoris

-

Water

-

0.1% Citric acid solution

-

Hydrogen cyanide (HCN)

-

Double-jacketed glass reactor with a 6-blade stirrer

-

Dropping funnel

Procedure:

-

Dissolve 50 g (0.252 mol) of m-phenoxybenzaldehyde in 150 ml of MTBE.

-

In a 750 ml double-jacketed reactor, mix 88 ml of the Hnl enzyme solution (850 U/ml) with 112 ml of water.

-

Adjust the pH of the enzyme solution to 5.5 using a 0.1% citric acid solution.

-

Add the m-phenoxybenzaldehyde solution to the enzyme solution in the reactor.

-

Cool the reaction mixture to 15°C.

-

Stir the mixture at 500 rpm to form an emulsion.

-

Add 12.3 g (0.454 mol) of HCN dropwise over 30 minutes using a dropping funnel.

-

Monitor the reaction progress photometrically by measuring the decrease in m-phenoxybenzaldehyde content.

-

Once the reaction is complete (approximately 4 hours), stop the stirring and allow the phases to separate.

-

Work up the reaction mixture by phase separation.

-

Analyze the organic phase by gas chromatography (GC) to determine conversion and enantiomeric excess.

Protocol 2: Synthesis using Native Hnl from Hevea brasiliensis[4]

Materials:

-

Native (S)-hydroxynitrile lyase (Hnl) from Hevea brasiliensis

-

5 mmol Sodium citrate buffer

-

m-phenoxybenzaldehyde

-

tert-Butyl methyl ether (MTBE)

-

Hydrogen cyanide (HCN)

-

Round-bottomed flask with magnetic stirrer

Procedure:

-

Suspend 4 g of native Hnl from Hevea brasiliensis in 100 ml of 5 mmol sodium citrate buffer.

-

Stir the suspension at room temperature for 2.5 hours.

-

Centrifuge the suspension and concentrate the supernatant to 10 ml using a rotary evaporator (30°C, 1 mbar).

-

Determine the enzyme activity.

-

Transfer the concentrated enzyme solution to a 25 ml round-bottomed flask.

-

Add 1 g (5 mmol) of m-phenoxybenzaldehyde and 1.5 ml of MTBE to the flask.

-

Stir the mixture at 0-5°C with a magnetic stirrer until an emulsion is formed.

-

Rapidly add 0.3 ml (7.7 mmol) of HCN dropwise.

-

Continue stirring at 0-5°C for 23 hours.

-

Monitor the reaction by measuring the decrease in m-phenoxybenzaldehyde concentration photometrically at 304 nm.

-

Upon completion, centrifuge the reaction solution to remove the enzyme.

-

Dilute the residual solution with 2.5 ml of MTBE, shake, and centrifuge again.

-

The (S)-3-phenoxybenzaldehyde cyanohydrin remains in the organic phase.

-

Analyze the product for purity and enantiomeric excess by gas chromatography.

Protocol 3: High-pH Synthesis using Hnl from Manihot esculenta[1][2]

General Concept: This method utilizes a biphasic system with an aqueous phase at a pH above 6. This approach aims to suppress the non-enzymatic side reaction, which is more prevalent at lower pH values, thereby improving both conversion and enantioselectivity.

Key Parameters:

-

Enzyme: Wild-type (S)-selective hydroxynitrile lyase from Manihot esculenta (MeHNL).

-

Substrate: m-phenoxybenzaldehyde.

-

Reaction System: Two-phase system, typically an organic solvent like diisopropyl ether and an aqueous buffer.

-

pH: The aqueous phase is maintained at a pH greater than 6.

Significance: This high-pH method allows for the efficient conversion of "unfavorable" substrates like m-phenoxybenzaldehyde with excellent conversion rates and high enantiomeric excess, yielding pure (S)-3-phenoxybenzaldehyde cyanohydrin.

Conclusion

The enzymatic synthesis of (S)-m-phenoxybenzaldehyde cyanohydrin using hydroxynitrile lyases is a robust and highly selective method. By carefully selecting the enzyme source and optimizing reaction parameters such as pH, solvent system, and temperature, high yields and excellent enantiomeric purity can be achieved. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and implement efficient biocatalytic processes for the production of this valuable chiral intermediate.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-3-phenoxybenzaldehyde cyanohydrin, is a crucial chiral intermediate in the synthesis of several commercially important pyrethroid insecticides, including deltamethrin, esfenvalerate, and flumethrin. The stereochemistry at the cyano-bearing carbon is critical for the biological activity of the final product. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (S)-enantiomer, focusing on enzymatic methods which offer high enantioselectivity and yield under mild reaction conditions. An alternative method involving the kinetic resolution of the racemic mixture is also presented.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug and agrochemical development. This compound is a key building block whose chirality dictates the efficacy of certain pyrethroid insecticides. Traditional chemical synthesis routes often yield a racemic mixture, necessitating challenging and costly resolution steps. Biocatalysis, employing enzymes such as hydroxynitrile lyases (HNLs) and lipases, has emerged as a powerful and sustainable alternative for the asymmetric synthesis of this valuable intermediate. This document outlines optimized protocols for both direct enzymatic synthesis and enzymatic kinetic resolution.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data from various enzymatic synthesis and resolution methods for this compound.

Table 1: Enzymatic Synthesis using Hydroxynitrile Lyases (HNLs)

| Enzyme Source | Substrate | Cyanide Source | Solvent System | pH | Temp. (°C) | Time | Conversion/Yield | Enantiomeric Excess (e.e.) |

| Manihot esculenta (MeHNL) | 3-Phenoxybenzaldehyde | HCN | Diisopropyl ether / Aqueous buffer | >6 | RT | - | Excellent | 97% (S)[1][2][3] |

| Recombinant from Pichia pastoris | 3-Phenoxybenzaldehyde | KCN (in situ HCN) | Methyl tert-butyl ether (MTBE) / Aqueous citric acid buffer | 4.0-4.5 | 15 | 23 h | 92.7% | 90.6% (S) |

| Recombinant from Pichia pastoris | 3-Phenoxybenzaldehyde | KCN (in situ HCN) | Aqueous citric acid buffer | 4.0-4.5 | - | - | 9% | 99% (S) |

| Sorghum vulgare | 3-Phenoxybenzaldehyde | HCN | Biphasic medium | - | - | - | 93% | 96% (S)[4] |

| Hevea brasiliensis (HbHNL) | 3-Phenoxybenzaldehyde | HCN | Di-n-butyl ether | 6 | 20 | - | High | Moderate[5] |

| Hevea brasiliensis (HbHNL) | 3-Phenoxybenzaldehyde | HCN | Di-n-butyl ether | 6 | 6 | - | Moderate | High[5] |

Table 2: Enzymatic Kinetic Resolution using Lipases

| Enzyme Source | Racemic Substrate | Acyl Donor | Solvent | Temp. (°C) | Time | Conversion | Enantiomeric Excess (e.e.) of remaining alcohol |

| Candida antarctica Lipase B (CALB) | (±)-Cyanohydrins | Vinyl acetate | Toluene | 32 | 24 h | ~50% | High |

| Candida antarctica Lipase B (CALB) | (±)-Cyanohydrins | Vinyl acetate | Toluene | 80 (Microwave) | 2 h | 50-56% | up to 92%[6][7] |

| Pseudomonas fluorescens Lipase | (±)-Cyanohydrin acetate | n-Butanol | Organic Medium | RT | - | High | >99% (S) |

Experimental Protocols

Protocol 1: Enzymatic Synthesis using (S)-Hydroxynitrile Lyase from Manihot esculenta (MeHNL)

This protocol is based on the highly enantioselective synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin in a biphasic system at a pH above 6.[1][2][3]

Materials:

-

3-Phenoxybenzaldehyde

-

Potassium cyanide (KCN) or liquid Hydrogen Cyanide (HCN) - EXTREME CAUTION: HCN is highly toxic! Work in a well-ventilated fume hood and follow all safety protocols.

-

(S)-Hydroxynitrile lyase from Manihot esculenta (MeHNL)

-

Diisopropyl ether

-

Citrate-phosphate buffer (pH > 6)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Prepare a biphasic system by combining the aqueous citrate-phosphate buffer and diisopropyl ether in a reaction vessel.

-

Dissolve the 3-phenoxybenzaldehyde in the diisopropyl ether phase.

-

Add the MeHNL enzyme to the aqueous phase.

-

Initiate the reaction by carefully adding the cyanide source. If using KCN, the HCN will be generated in situ. If using liquid HCN, it should be added slowly to the reaction mixture.

-

Stir the mixture vigorously to ensure good mixing between the two phases at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, stop the reaction and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This protocol describes the kinetic resolution of racemic 3-phenoxybenzaldehyde cyanohydrin via lipase-catalyzed acylation.

Materials:

-

Racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Toluene (solvent)

-

Standard laboratory glassware, magnetic stirrer, and orbital shaker or microwave reactor

Procedure:

-

In a reaction vial, dissolve the racemic 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile in toluene.

-

Add vinyl acetate as the acylating agent.

-

Add the immobilized CALB to the mixture.

-

Incubate the reaction mixture. For conventional heating, use an orbital shaker at 32°C for approximately 24 hours. For an accelerated reaction, a microwave reactor can be used at 80°C for 2 hours.[6][7]

-

Monitor the reaction until approximately 50% conversion is reached. This can be determined by GC or HPLC analysis.

-

At ~50% conversion, the (R)-enantiomer will be predominantly acylated, leaving the desired (S)-enantiomer as the unreacted alcohol.

-

Filter off the immobilized enzyme. The enzyme can be washed and reused.

-

Separate the unreacted (S)-alcohol from the (R)-acetate by column chromatography.

Mandatory Visualizations

Synthesis Workflow Diagram

References

Application Notes and Protocols: Asymmetric Synthesis Using (S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile, also known as (S)-α-cyano-3-phenoxybenzyl alcohol, is a critical chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and agrochemicals. Its primary application lies in the production of synthetic pyrethroid insecticides, most notably esfenvalerate, the most insecticidally active isomer of fenvalerate. The stereochemistry at the cyanohydrin carbon is crucial for the biological activity of these compounds. This document provides detailed protocols for the asymmetric synthesis of this compound and its subsequent application in the synthesis of esfenvalerate.

Methods of Asymmetric Synthesis

The enantiomerically pure this compound can be obtained primarily through two strategic approaches:

-

Enzymatic Kinetic Resolution: This method involves the selective transformation of one enantiomer from a racemic mixture of 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile, leaving the desired (S)-enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose, catalyzing the enantioselective acylation of the (R)-enantiomer.

-

Asymmetric Hydrocyanation: This approach involves the direct enantioselective addition of a cyanide source to the prochiral carbonyl group of 3-phenoxybenzaldehyde. This can be achieved using either enzymatic catalysts (oxynitrilases) or chiral chemical catalysts.

I. Enzymatic Kinetic Resolution of (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

This protocol details the kinetic resolution of racemic 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile using Candida antarctica lipase B (CALB) via enantioselective acylation.

Quantitative Data Summary

| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee, %) |

| Immobilized Candida antarctica lipase B (CALB) | Vinyl acetate | Toluene | 65-80 (Microwave) | 2 | 50-56 | >92 |

Experimental Protocol

Materials:

-

(±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

-

Immobilized Candida antarctica lipase B (CALB, ≥ 10,000 U/g)

-

Vinyl acetate

-

Toluene

-

Microwave reactor

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

To a 50 mL microwave reactor vial, add toluene (10 mL), vinyl acetate (5.4 mmol, 0.5 mL), and immobilized Candida antarctica lipase B (160 mg).

-

Add (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile (0.29 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a controlled temperature of 65-80 °C (200 W) for 2 hours.

-

After the reaction is complete, filter off the immobilized enzyme.

-

The filtrate, containing the (S)-alcohol and the (R)-acetate, is concentrated under reduced pressure.

-

Purify the this compound from the acetylated (R)-enantiomer by silica gel column chromatography.

Experimental Workflow

Caption: Workflow for the enzymatic kinetic resolution of (±)-2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile.

II. Asymmetric Hydrocyanation of 3-Phenoxybenzaldehyde

This section provides protocols for both enzymatic and chemical catalyst-mediated asymmetric hydrocyanation of 3-phenoxybenzaldehyde.

A. Enzymatic Hydrocyanation using Oxynitrilase

This protocol is based on the use of a recombinant hydroxynitrile lyase (HNL) from Pichia pastoris.

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee, %) |

| HNL from Pichia pastoris | HCN | MTBE/Water | 15 | 0.5 | >90 | 99 |

Materials:

-

3-Phenoxybenzaldehyde

-

Methyl tert-butyl ether (MTBE)

-

Hydroxynitrile lyase (HNL) from Pichia pastoris (supernatant of cell lysate, 850 U/mL)

-

Hydrogen cyanide (HCN)

-

Citric acid (0.1%)

-

Double-jacketed reactor with a 6-blade stirrer

Procedure:

-

In a 750 mL double-jacketed reactor, mix 88 mL of the HNL enzyme solution (850 U/mL) with 112 mL of water.

-

Adjust the pH of the enzyme solution to 5.5 using a 0.1% citric acid solution.

-

Dissolve 50 g (0.252 mol) of 3-phenoxybenzaldehyde in 150 mL of MTBE and add it to the enzyme solution in the reactor.

-

Cool the reaction mixture to 15 °C while stirring at 500 rpm to form an emulsion.

-

Carefully add 12.3 g (0.454 mol) of hydrogen cyanide via a dropping funnel over a period of 30 minutes.

-

Monitor the reaction progress (e.g., by TLC or HPLC).

-

Upon completion, separate the organic phase. The aqueous phase can be extracted with MTBE.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

B. Asymmetric Hydrocyanation using a Chiral Titanium Catalyst

This protocol describes the use of a multicomponent chiral titanium complex for the enantioselective cyanation of 3-phenoxybenzaldehyde.

| Catalyst Components | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Ti(Oi-Pr)₄, (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, (1R,2S)-(-)-N-methylephedrine | Ethyl cyanoformate | Toluene | -40 | 48 | up to 95 | up to 94 |

Materials:

-

3-Phenoxybenzaldehyde

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(S)-6,6'-Dibromo-1,1'-bi-2-naphthol

-

Cinchonine

-

(1R,2S)-(-)-N-Methylephedrine

-

Ethyl cyanoformate

-

Toluene, anhydrous

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve (S)-6,6'-dibromo-1,1'-bi-2-naphthol, cinchonine, and (1R,2S)-(-)-N-methylephedrine in anhydrous toluene.

-

Add titanium(IV) isopropoxide and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

-

Cyanation Reaction: Cool the catalyst solution to -40 °C.

-

Add 3-phenoxybenzaldehyde to the cooled catalyst solution.

-

Slowly add ethyl cyanoformate to the reaction mixture.

-

Stir the reaction at -40 °C for 48 hours.

-